REACTION_CXSMILES
|
O=[C:2]1[NH:7][C:6]2[CH:8]=[CH:9][CH:10]=[C:11]([C:12](O)=[O:13])[C:5]=2[O:4][CH2:3]1.S(C)C.[NH4+].[Cl-]>C1COCC1>[O:4]1[C:5]2[C:11]([CH2:12][OH:13])=[CH:10][CH:9]=[CH:8][C:6]=2[NH:7][CH2:2][CH2:3]1 |f:2.3|
|
Name
|
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
O=C1COC2=C(N1)C=CC=C2C(=O)O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added BH3
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
CUSTOM
|
Details
|
to rise to r.t.
|
Type
|
CUSTOM
|
Details
|
to be carried out at this temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc (200 mL×2)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated aqueous NaHCO3 solution (30 mL), brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered before it
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCNC2=C1C(=CC=C2)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |